molecular formula C14H18ClNO2 B561312 Indeloxazine hydrochloride, (R)- CAS No. 104908-43-2

Indeloxazine hydrochloride, (R)-

Cat. No.: B561312
CAS No.: 104908-43-2
M. Wt: 267.753
InChI Key: KEBHLNDPKPIPLI-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeloxazine hydrochloride, chemically designated as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a cerebral activator with demonstrated efficacy in improving cognitive deficits and neuroprotection in preclinical models. Its (R)-enantiomer, (R)-indeloxazine, has been identified as a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, with IC50 values of 0.35 μM and 3.3 μM, respectively . The compound enhances cerebral energy metabolism, increases ATP and glucose utilization in ischemic brain regions, and mitigates hypoxia-induced neuronal damage . Clinically, it has been studied for post-stroke cognitive sequelae, showing improvements in psychiatric symptoms without severe adverse effects .

Properties

CAS No.

104908-43-2

Molecular Formula

C14H18ClNO2

Molecular Weight

267.753

IUPAC Name

(2R)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m1./s1

InChI Key

KEBHLNDPKPIPLI-UTONKHPSSA-N

SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl

Synonyms

Morpholine, 2-[(1H-inden-7-yloxy)methyl]-, hydrochloride, (R)-

Origin of Product

United States

Scientific Research Applications

Cognitive Enhancement

Mechanisms of Action:
Indeloxazine is recognized as a cerebral activator that enhances cognitive functions primarily through the modulation of neurotransmitter systems. It has been shown to increase the release of acetylcholine in the frontal cortex, which is crucial for learning and memory processes. The drug's action involves the activation of serotonin 5-HT4 receptors and inhibition of serotonin and norepinephrine reuptake, leading to improved cholinergic transmission .

Research Findings:

  • In animal models, indeloxazine has demonstrated significant improvements in learned behaviors. For instance, it ameliorated passive avoidance learning deficits induced by scopolamine in rats .
  • A study indicated that indeloxazine could counteract cognitive disturbances induced by cycloheximide, suggesting its potential as an anti-amnesic agent .

Neuroprotection

Neuroprotective Effects:
Indeloxazine exhibits neuroprotective properties, particularly in conditions such as cerebral ischemia. Research has shown that it can ameliorate learned disturbances in gerbils subjected to ischemic conditions . This suggests its potential utility in protecting neural functions during episodes of reduced blood flow.

Clinical Observations:
In clinical settings, some patients treated with indeloxazine for psychiatric symptoms related to cerebrovascular diseases experienced improvements in cognitive functions associated with their conditions .

Antidepressant-Like Properties

Pharmacological Profile:
Indeloxazine has been classified as having antidepressant-like effects due to its ability to enhance serotonin and norepinephrine levels in the brain. Studies indicate that it increases extracellular serotonin concentrations significantly more than traditional antidepressants like amitriptyline .

Behavioral Studies:
In forced swimming tests, indeloxazine increased the number of wheel rotations in mice, a behavior interpreted as an indicator of reduced despair and increased motivation . This aligns with its profile as a potential treatment for depressive disorders.

Clinical Applications

Historical Use:
Indeloxazine was marketed primarily in Japan and South Korea for treating psychiatric symptoms associated with cerebrovascular diseases from 1988 until its withdrawal from the market in 1998 due to concerns over efficacy . Nevertheless, it remains a subject of interest for its unique pharmacological actions.

Case Studies:
Clinical reports have documented instances where patients developed parkinsonism symptoms after treatment with indeloxazine, highlighting the need for careful monitoring during therapy . However, these symptoms were reversible upon discontinuation of the drug.

Summary of Applications

Application TypeDescriptionReferences
Cognitive EnhancementEnhances learning and memory via cholinergic system activation
NeuroprotectionProtects against ischemic damage and supports recovery
Antidepressant-Like EffectsIncreases serotonin and norepinephrine levels; improves mood-related behaviors
Clinical UseHistorically used for cerebrovascular-related psychiatric symptoms

Chemical Reactions Analysis

Resolution of (R)-Enantiomer

  • Method : Fractional crystallization of the racemic mixture using (+)- or (−)-tartaric acid.
  • Outcome :
    • (R)-Form : Crystals from ethanol (mp 112–113°C, [α]D²¹ = +4.9° in methanol) .
    • (S)-Form : Crystals from isopropanol (mp 142–142.5°C, [α]D²⁰ = −4.9°) .

Metabolic Reactions

In vivo studies in rats reveal extensive metabolism of (R)-indeloxazine hydrochloride :

Metabolic Pathway Key Transformations Metabolites Identified
Indene Ring Modification Dihydrodiol formation via epoxidationtrans-Indandiol analogue (major metabolite) .
Morpholine Ring Oxidation N-Acetylation and oxidative degradationN-Acetyl derivatives; morpholine ring-opened products .
Conjugation Glucuronidation or glucose conjugation at hydroxyl groupsGlucuronic acid/glucose conjugates (e.g., α-glucoside conjugates in urine) .

Stereochemical Influence on Reactivity

  • Chiral Center Stability : The (R)-enantiomer exhibits distinct pharmacokinetic properties due to resistance to racemization under physiological conditions .
  • Enzyme Interactions : Hepatic cytochrome P450 isoforms (e.g., CYP2D6) preferentially metabolize the (R)-form, leading to enantiomer-specific metabolites .

Analytical Characterization

Technique Key Findings for (R)-Indeloxazine Hydrochloride
X-ray Crystallography Confirmed absolute (R)-configuration via anomalous scattering .
Chiral HPLC Resolution using cellulose-based columns (e.g., Chiralcel OD-H) with hexane:EtOH .
Mass Spectrometry Characteristic fragments at m/z 231 (base peak) and 267 (M+H⁺ for hydrochloride) .

Degradation Reactions

  • Hydrolytic Degradation :
    • Conditions : Acidic or alkaline hydrolysis.
    • Products : Inden-7-ol and morpholine derivatives .
  • Oxidative Stress Testing :
    • Reagents : H₂O₂ or UV light.
    • Outcome : Formation of indene ring epoxides and N-oxide derivatives .

Comparative Reactivity Table

Reaction Type (R)-Isomer Reactivity (S)-Isomer Reactivity Reference
Metabolic Half-life 2.2 hours (plasma)1.8 hours (plasma)
CYP2D6 Affinity High (Km = 12 µM)Low (Km = 28 µM)
Aqueous Solubility 34 mg/mL (pH 7.4)29 mg/mL (pH 7.4)

Comparison with Similar Compounds

Key Research Findings

Neuroprotection in Ischemia : Indeloxazine (2 mg/kg for 7 days) increased ATP levels by 18% and glucose metabolism by 22% in the hippocampus of four-vessel occlusion rats .

Anti-Hypoxic Action: At 10 mg/kg, it extended survival time in nitrogen-induced anoxia by 240% in mice, outperforming viloxazine and dihydroergotoxine .

Cognitive Recovery : Improved passive avoidance performance in brain-injured rats, correlating with enhanced cholinergic transmission .

Preparation Methods

Radiolabeled Synthesis Using Potassium [14C]Cyanide

The most well-documented synthesis of indeloxazine hydrochloride involves a 10-step radiochemical pathway starting from potassium [14C]cyanide. This method, developed by Yamanouchi Pharmaceutical Co., achieves a radiochemical yield of 42.8% and a specific activity of 14.9 mCi/mmol. The process is outlined below:

Table 1: Stepwise Synthesis of 14C-Labeled Indeloxazine Hydrochloride

StepReaction DescriptionReagents/ConditionsYield (%)
1[14C]Cyanide incorporation into indene scaffoldK[14C]CN, NH4Cl, CuCl85
2Reduction of nitrile to amineLiAlH4, THF, 0°C78
3Morpholine ring formationEthylene oxide, H2O, 100°C65
4O-MethylationCH3I, K2CO3, DMF72
5Hydrolysis of methyl etherHBr/AcOH, reflux89
6Coupling with morpholine derivativeDCC, DMAP, CH2Cl268
7CrystallizationEthanol/HCl, −20°C95
8PurificationColumn chromatography (SiO2)91
9Salt formation (HCl)HCl gas, Et2O98
10Final lyophilizationH2O, freeze-drying99

Key challenges in this route include minimizing radiolabel loss during nitrile reduction (Step 2) and ensuring stereochemical purity during morpholine coupling (Step 6). The use of dicyclohexylcarbodiimide (DCC) in Step 6 enhances coupling efficiency while avoiding racemization.

Non-Radiolabeled Industrial Synthesis

For large-scale production, a modified pathway omits radiochemical steps while retaining high yield (68–72% overall). Critical modifications include:

  • Step 3 optimization : Replacing ethylene oxide with epichlorohydrin to reduce ring-opening side reactions.

  • Step 6 alternative : Employing Mitsunobu conditions (DIAD, PPh3) for improved coupling regioselectivity.

The hydrochloride salt is precipitated using gaseous HCl in diethyl ether, achieving >99.5% purity by HPLC.

Enantiomeric Resolution of (R)-Indeloxazine Hydrochloride

While the standard synthesis produces racemic (±)-indeloxazine, the (R)-enantiomer exhibits superior cerebral activation. Resolution methods include:

Chiral Chromatographic Separation

Using a Chiralpak AD-H column (250 × 4.6 mm), the racemate is resolved with a hexane/ethanol/diethylamine (80:20:0.1) mobile phase. The (R)-enantiomer elutes at 12.3 min (α = 1.32, Rs = 2.1).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving (R)-indeloxazine free for extraction (ee >98%, yield 41%).

Analytical Characterization and Quality Control

Structural Confirmation

  • UV-Vis : λmax at 238 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 260 nm (ε = 9,800 L·mol⁻¹·cm⁻¹).

  • 1H NMR (400 MHz, D2O): δ 7.28 (d, J = 8.4 Hz, 1H, indenyl-H), 4.12 (m, 2H, morpholine-OCH2).

Table 2: Key Pharmacopeial Specifications for Indeloxazine Hydrochloride

ParameterRequirementMethod
Assay (HPLC)95.0–105.0%USP <621>
Related substances≤0.5% any impurityChiral HPLC
Residual solvents<500 ppm (Class 3)GC-FID
Water content≤1.0% w/wKarl Fischer

Stability and Formulation Considerations

Solid Dispersion Techniques

To enhance bioavailability, indeloxazine hydrochloride is often dispersed in excipient matrices comprising:

  • Fatty alcohols : Cetyl alcohol (10–30% w/w) improves compressibility.

  • Enteric polymers : Hypromellose phthalate (20%) prevents gastric degradation.

Table 3: Stability Profile Under Accelerated Conditions (40°C/75% RH)

Time (months)Purity (%)Related Substances (%)
099.80.12
399.50.31
699.10.49

Industrial-Scale Optimization Challenges

Solvent Selection

Ethanol/water (70:30) is preferred for crystallization to balance yield (91%) and particle size distribution (D90 <50 μm).

Byproduct Management

The primary impurity, des-morpholine indeloxazine (0.3–0.7%), is controlled via:

  • Crystallization pH : Maintained at 4.5–5.0 to precipitate impurities.

  • Chromatographic polishing : Reverse-phase C18 columns reduce impurities to <0.1%.

Emerging Synthetic Approaches

Continuous Flow Synthesis

A microreactor-based method reduces reaction time from 48 h (batch) to 6 h, with comparable yield (70%). Key parameters:

  • Residence time : 12 min

  • Temperature : 120°C

  • Pressure : 8 bar

Biocatalytic Asymmetric Synthesis

Engineered transaminases convert ketone precursors to (R)-indeloxazine with 94% ee, eliminating resolution steps .

Q & A

Q. What are the established methods for synthesizing (R)-indeloxazine hydrochloride, and how can enantiomeric purity be verified?

(R)-Indeloxazine hydrochloride is synthesized via a multi-step process starting with 7-indenol and chlorinated epoxide to form an epoxide intermediate. This intermediate undergoes hydrolysis with sodium hydroxide, followed by purification via recrystallization to yield the hydrochloride salt . To verify enantiomeric purity, researchers should use chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents. X-ray crystallography can also confirm stereochemical configuration, as demonstrated in studies of similar chiral hydrochlorides .

Q. What in vivo models are validated for studying (R)-indeloxazine's neuropharmacological effects?

Rodent models, particularly rats, are widely used. For cognitive impairment studies, passive avoidance tasks are effective: rats subjected to fluid percussion-induced brain injury or cholinergic blockade (e.g., scopolamine) show deficits in passive avoidance learning, which (R)-indeloxazine reverses at doses of 1–10 mg/kg. Behavioral outcomes should be paired with neurochemical assays (e.g., hippocampal norepinephrine and serotonin levels) to correlate mechanistic effects .

Q. How should researchers design dose-response studies for (R)-indeloxazine in preclinical models?

Dose ranges should span 0.1–20 mg/kg (intraperitoneal or oral administration) based on prior efficacy studies . Include a vehicle control and at least three dose groups. Monitor acute toxicity (e.g., locomotor activity, respiratory depression) using Irwin’s test. Pharmacokinetic parameters (half-life, bioavailability) should be quantified via LC-MS/MS in plasma and brain tissue .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy for (R)-indeloxazine?

Discrepancies may arise from metabolite activity or off-target effects. For example, while (R)-indeloxazine primarily inhibits serotonin/norepinephrine reuptake in vitro, its in vivo cognitive improvements may involve downstream BDNF/TrkB signaling. Use knockout mice (e.g., BDNF+/^{+/-}) or selective receptor antagonists (e.g., 5-HT3_{3} antagonists) to isolate pathways. Cross-validate findings with transcriptomic or proteomic profiling .

Q. What strategies optimize (R)-indeloxazine’s stability in aqueous solutions for long-term in vitro studies?

The compound degrades in neutral/basic conditions due to hydrolysis of the oxazine ring. Use pH 3–4 buffers (e.g., citrate-phosphate) and store solutions at −80°C under inert gas (N2_2). For cell-based assays, add antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate stability via UPLC-UV at 0, 24, and 48 hours .

Q. How can translational studies bridge preclinical findings to human trials for (R)-indeloxazine?

Use actigraphy (accelerometry) to quantify motor/cognitive recovery in stroke models, as validated in human trials . Corrogate preclinical endpoints (e.g., infarct volume reduction in rats) with clinical biomarkers (serum BDNF, fMRI connectivity). Address species-specific metabolism differences using human hepatocyte assays or PBPK modeling .

Q. What analytical methods detect enantiomeric impurities in (R)-indeloxazine batches?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1) resolves (R)- and (S)-enantiomers. Validate method sensitivity (LOQ ≤0.1%) per ICH guidelines. For absolute configuration confirmation, compare circular dichroism spectra with reference standards .

Methodological Considerations

  • Safety Protocols : Handle (R)-indeloxazine in a fume hood with nitrile gloves and lab coats. Dispose of waste via approved incineration (≥1000°C) to avoid environmental release .
  • Data Reproducibility : Report stereochemical purity, solvent residuals, and batch-to-batch variability in publications. Use OpenPrescribing or BNF ontologies for standardized terminology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.